molecular formula C12H16O2S B13480850 4,4-Dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione

4,4-Dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione

Cat. No.: B13480850
M. Wt: 224.32 g/mol
InChI Key: JLYBULOJEYNTTD-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science due to their interesting biological and physiological properties .

Preparation Methods

The synthesis of 4,4-Dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Chemical Reactions Analysis

4,4-Dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

4,4-Dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione can be compared with other similar compounds, such as thiazoles and triazoles, which also belong to the class of heterocyclic compounds. Thiazoles, for example, have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

4,4-dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione

InChI

InChI=1S/C12H16O2S/c1-8-5-6-15-11(8)9(13)7-10(14)12(2,3)4/h5-6H,7H2,1-4H3

InChI Key

JLYBULOJEYNTTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)CC(=O)C(C)(C)C

Origin of Product

United States

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